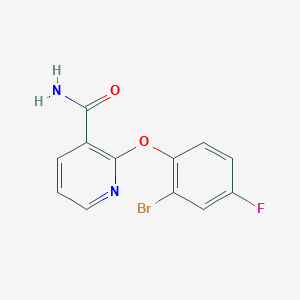

2-(2-Bromo-4-fluorophenoxy)nicotinamide

Description

Historical Context and Significance of the Nicotinamide (B372718) Scaffold in Chemical Sciences

The nicotinamide scaffold, a pyridine (B92270) ring with a carboxamide group at the 3-position, is a fundamental component of the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). Its history is deeply rooted in the study of biochemistry and nutrition. In the early 20th century, the investigation of pellagra, a disease characterized by dermatitis, diarrhea, and dementia, led to the discovery of niacin (nicotinic acid) and its amide form, nicotinamide, as the curative "anti-black tongue factor" in dogs and the anti-pellagra vitamin in humans.

Beyond its role as a vitamin, the chemical significance of the nicotinamide scaffold lies in its ability to participate in redox reactions through the reversible conversion of NAD+ to NADH. This function is central to numerous metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation. The pyridine ring of the nicotinamide moiety acts as an acceptor of a hydride ion, a fundamental process in cellular energy metabolism. The discovery of this role by scientists like Otto Warburg was a pivotal moment in understanding cellular respiration.

The versatility of the nicotinamide scaffold has made it a privileged structure in medicinal chemistry. Its ability to form various non-covalent interactions, such as hydrogen bonds and pi-stacking, allows for effective binding to a wide range of biological targets. This has led to the development of numerous nicotinamide-based compounds with therapeutic potential.

Overview of Research Trajectories in Nicotinamide Derivative Chemistry

Research into nicotinamide derivatives has evolved significantly from its initial focus on its role as a vitamin. Contemporary research trajectories are diverse and can be broadly categorized as follows:

Enzyme Inhibition: A major area of investigation involves the design of nicotinamide derivatives as inhibitors of enzymes that utilize NAD+ as a substrate. This includes inhibitors of poly(ADP-ribose) polymerases (PARPs), a family of enzymes involved in DNA repair and genomic stability, and sirtuins, a class of NAD+-dependent deacetylases that regulate various cellular processes, including aging, inflammation, and metabolism.

Agrochemicals: Nicotinamide derivatives have shown significant promise as active ingredients in agrochemicals. For instance, boscalid, a nicotinamide derivative, is a widely used fungicide that acts by inhibiting succinate (B1194679) dehydrogenase, a key enzyme in the mitochondrial respiratory chain of fungi. This has spurred the development of novel nicotinamide-based fungicides with improved efficacy and broader spectrum of activity. nih.gov

Medicinal Chemistry: The nicotinamide scaffold serves as a versatile building block for the synthesis of new therapeutic agents. Researchers are actively exploring modifications to the pyridine ring, the carboxamide group, and the addition of various substituents to develop compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties. For example, the introduction of a phenoxy group at the 2-position of the nicotinamide ring has been a strategy to develop potent agonists for G-protein-coupled receptors. nih.gov

Biochemical Probes: Labeled nicotinamide derivatives are being developed as chemical tools to study the function and regulation of NAD+-dependent enzymes and pathways. These probes can help in understanding the intricate roles of NAD+ metabolism in health and disease. nih.gov

The exploration of different substitution patterns on the nicotinamide core is a key strategy in this research. The introduction of various functional groups allows for the fine-tuning of the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity and target selectivity.

Rationale for Investigating 2-(2-Bromo-4-fluorophenoxy)nicotinamide as a Representative Derivative

The specific compound, this compound, serves as a compelling case study for several reasons rooted in the principles of medicinal and agrochemical chemistry. The rationale for its investigation can be broken down by analyzing its structural features:

The 2-Phenoxy Linkage: The presence of a phenoxy group at the 2-position of the nicotinamide ring is a common motif in bioactive molecules. This linkage introduces a degree of conformational flexibility and can facilitate interactions with biological targets through hydrophobic and aromatic interactions. Research on 2-phenoxynicotinamide (B46474) derivatives has shown their potential in various applications.

Halogen Substitution: The incorporation of halogen atoms, in this case, bromine and fluorine, is a well-established strategy in drug design.

Fluorine: The introduction of a fluorine atom can significantly alter the electronic properties of the molecule due to its high electronegativity. It can also enhance metabolic stability by blocking sites of oxidation and improve binding affinity by participating in hydrogen bonding or other non-covalent interactions.

Bromine: The larger bromine atom can act as a bulky group, influencing the molecule's conformation and providing additional van der Waals interactions with a target protein. It can also serve as a useful synthetic handle for further chemical modifications.

Combined Effect: The specific placement of the bromo and fluoro substituents on the phenoxy ring creates a unique electronic and steric profile. The 2-bromo substitution can induce a specific conformational preference of the phenoxy ring relative to the nicotinamide core, while the 4-fluoro substitution further modulates the electronic nature of the aromatic ring.

The investigation of this compound is therefore driven by the hypothesis that this specific combination of structural features could lead to novel or enhanced biological activity. Its structure is representative of a class of compounds that are being explored for their potential as fungicides, insecticides, or therapeutic agents. mdpi.com The systematic study of such derivatives allows researchers to build structure-activity relationships (SAR), providing valuable insights into how specific structural modifications impact biological function.

Below is a data table summarizing the key chemical properties of this compound.

| Property | Value |

| IUPAC Name | 2-(2-Bromo-4-fluorophenoxy)pyridine-3-carboxamide |

| Molecular Formula | C₁₂H₈BrFN₂O₂ |

| Molecular Weight | 311.11 g/mol |

| CAS Number | 1016870-83-9 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H8BrFN2O2 |

|---|---|

Molecular Weight |

311.11 g/mol |

IUPAC Name |

2-(2-bromo-4-fluorophenoxy)pyridine-3-carboxamide |

InChI |

InChI=1S/C12H8BrFN2O2/c13-9-6-7(14)3-4-10(9)18-12-8(11(15)17)2-1-5-16-12/h1-6H,(H2,15,17) |

InChI Key |

AHDDSBZERPFEID-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)Br)C(=O)N |

Origin of Product |

United States |

Advanced Structural Analysis and Theoretical Studies of 2 2 Bromo 4 Fluorophenoxy Nicotinamide

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools for investigating the properties and behavior of molecules at an atomic level. For a compound like 2-(2-Bromo-4-fluorophenoxy)nicotinamide, these methods can provide insights into its electronic structure, reactivity, and potential biological activity without the need for extensive laboratory experiments.

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or its approximations) for a given molecular structure.

Electronic Structure Analysis (HOMO-LUMO Orbital Contributions, Energy Gaps)

The electronic structure of a molecule is key to its chemical reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical information. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO would likely be distributed over the electron-rich phenoxy and nicotinamide (B372718) rings, while the LUMO would also be located across these aromatic systems. The precise contributions of atomic orbitals from the bromine, fluorine, oxygen, and nitrogen atoms to the HOMO and LUMO would be determined by detailed calculations.

Hypothetical Data on HOMO-LUMO Analysis:

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Suggests moderate chemical stability |

Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

In this compound, the oxygen and nitrogen atoms of the nicotinamide moiety and the oxygen of the ether linkage would be expected to be regions of high negative electrostatic potential. The hydrogen atoms of the amide group and the aromatic rings would exhibit positive potential.

Theoretical Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. nih.gov

Vibrational Frequencies (IR/Raman): Theoretical calculations can predict the vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. For instance, the characteristic stretching frequencies for the C=O, N-H, and C-F bonds in this compound could be calculated.

NMR Chemical Shifts: The magnetic environment of each nucleus (e.g., ¹H, ¹³C, ¹⁹F) can be calculated to predict NMR chemical shifts. nih.gov This is highly useful for structural elucidation and for confirming the identity of the synthesized compound.

Hypothetical Predicted Spectroscopic Data:

| Spectroscopy | Functional Group/Atom | Predicted Wavenumber/Chemical Shift |

| IR | C=O stretch | ~1680 cm⁻¹ |

| IR | N-H stretch | ~3300 cm⁻¹ |

| ¹³C NMR | C=O | ~165 ppm |

| ¹H NMR | N-H | ~8.5 ppm |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are typically performed on a static, optimized geometry, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility and stability of this compound. peerj.com An MD simulation would reveal the preferred dihedral angles between the phenoxy and nicotinamide rings and how these might change in different environments (e.g., in a solvent or interacting with a biological target).

In Silico Ligand-Receptor Interaction Studies (Molecular Docking with Model Targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. mdpi.com

For this compound, docking studies could be performed against various model protein targets to explore its potential as an inhibitor or modulator. The results would highlight key interactions, such as hydrogen bonds between the amide group and receptor residues, or halogen bonds involving the bromine atom. nih.gov The binding energy, a numerical score representing the strength of the interaction, would also be calculated. researchgate.net

Hypothetical Molecular Docking Results with a Model Kinase Target:

| Parameter | Result | Details |

| Binding Affinity | -8.5 kcal/mol | Indicates a potentially strong binding interaction |

| Key Interactions | Hydrogen bond | N-H of amide with backbone C=O of Alanine residue |

| Halogen bond | Bromine atom with a backbone oxygen atom | |

| Pi-stacking | Nicotinamide ring with a Phenylalanine residue |

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the identification of essential structural features responsible for a molecule's biological activity in the absence of a known receptor structure. nih.govnih.gov This approach distills the complex chemical structure of an active molecule into a simplified 3D arrangement of key features, or "pharmacophores," such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov For this compound, a pharmacophore model would be constructed based on its distinct chemical motifs.

The key pharmacophoric features of this compound would include:

Hydrogen Bond Acceptors: The nitrogen atom in the pyridine (B92270) ring and the carbonyl oxygen of the amide group.

Hydrogen Bond Donor: The -NH2 group of the primary amide.

Aromatic Rings: Both the pyridine ring and the bromo-fluorophenyl ring, which can engage in π-π stacking or hydrophobic interactions.

Hydrophobic/Halogen Bond Donor: The bromine atom on the phenyl ring, which can participate in halogen bonding, a specific type of non-covalent interaction.

Ligand-based design principles utilize these pharmacophore models to design new molecules with potentially improved activity. nih.gov By analyzing a series of active nicotinamide derivatives, a common pharmacophore hypothesis can be generated. mdpi.com This model then serves as a template for designing novel compounds, such as this compound, ensuring they possess the necessary features for interaction with a biological target. The specific substitutions on the phenoxy ring—a bromine atom at position 2 and a fluorine atom at position 4—are critical components of the pharmacophore, influencing the molecule's electronic distribution and steric profile, thereby modulating its binding affinity.

Table 1: Key Pharmacophoric Features of this compound

| Pharmacophoric Feature | Structural Moiety | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor | Pyridine Nitrogen, Carbonyl Oxygen | Interaction with hydrogen bond donors on a receptor. |

| Hydrogen Bond Donor | Amide (-NH2) | Interaction with hydrogen bond acceptors on a receptor. |

| Aromatic Ring | Pyridine Ring, Phenyl Ring | π-π stacking, hydrophobic interactions. |

| Halogen Bond Donor | Bromine Atom | Interaction with nucleophilic atoms (e.g., oxygen, nitrogen). |

Theoretical Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

In silico ADME predictions are vital in early-stage drug discovery to forecast the pharmacokinetic properties of a compound. researchgate.netnih.gov These computational models evaluate a molecule's potential to be absorbed, distributed throughout the body, metabolized, and excreted. For this compound, while specific experimental data is not available, its ADME properties can be predicted based on its structural characteristics using established computational algorithms. dergipark.org.trresearchgate.net

Key predicted ADME parameters for this compound would likely include:

Absorption: The molecule's moderate size and lipophilicity, influenced by the bromo-fluorophenyl group, suggest it may have good oral bioavailability and intestinal absorption. nih.gov

Distribution: The presence of both polar (amide) and nonpolar (aromatic rings) regions indicates it would distribute into various tissues. Plasma protein binding is expected to be significant due to the hydrophobic nature of the rings. dergipark.org.tr

Metabolism: The nicotinamide and phenyl rings are potential sites for metabolism, likely involving cytochrome P450 enzymes. Hydroxylation of the aromatic rings or hydrolysis of the amide are possible metabolic pathways.

Excretion: The metabolites, being more polar, would likely be excreted renally.

These theoretical predictions help to identify potential liabilities early in the development process, guiding molecular modifications to optimize pharmacokinetic profiles. nih.gov

Table 2: Predicted ADME Properties for this compound

| ADME Parameter | Governing Structural Feature | Predicted Outcome |

|---|---|---|

| Oral Absorption (HIA) | Molecular weight, lipophilicity (logP) | Predicted to be high (>90%). researchgate.net |

| Blood-Brain Barrier (BBB) Permeability | Polar surface area, logP | Likely to be permeable. dergipark.org.tr |

| Plasma Protein Binding | Hydrophobic regions (aromatic rings) | Predicted to be moderately high (>70%). dergipark.org.tr |

| Metabolism | Aromatic rings, amide group | Susceptible to CYP450-mediated oxidation and hydrolysis. |

| Solubility (logS) | Amide group, halogen substituents | Predicted to have moderate aqueous solubility. |

Advanced Spectroscopic Analysis for Elucidating Structural Features

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Stereochemistry

NMR spectroscopy is an indispensable tool for determining the precise structure of a molecule. For this compound, ¹H and ¹³C NMR would confirm the connectivity of atoms and the substitution patterns on the aromatic rings.

¹H NMR: The spectrum would show distinct signals for the protons on the nicotinamide and the bromo-fluorophenyl rings. chemicalbook.com The protons on the nicotinamide ring would appear as distinct multiplets in the aromatic region (typically δ 7.0-9.0 ppm). researchgate.netresearchgate.net The protons on the bromo-fluorophenyl ring would also be in the aromatic region, with their chemical shifts and splitting patterns influenced by the bromine and fluorine substituents. chemicalbook.com The two amide protons (-NH₂) would likely appear as a broad singlet.

¹³C NMR: The spectrum would display unique signals for each carbon atom in the molecule. spectrabase.com The chemical shifts would confirm the presence of the carbonyl carbon (amide), the carbons of the two aromatic rings, and the carbon atoms bonded to the heteroatoms (O, N, Br, F). docbrown.info For instance, the carbon attached to the fluorine would exhibit a large C-F coupling constant.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Nicotinamide Ring Protons | 7.5 - 8.9 | 125 - 155 |

| Bromo-fluorophenyl Ring Protons | 7.0 - 7.8 | 115 - 160 (C-F coupling expected) |

| Amide Protons (-NH₂) | ~7.5 (broad) | N/A |

| Carbonyl Carbon (C=O) | N/A | 165 - 175 |

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. For this compound, high-resolution mass spectrometry would confirm its molecular formula (C₁₂H₈BrFN₂O₂).

The electron ionization (EI) mass spectrum would be characterized by a strong molecular ion peak. researchgate.net A key feature would be the isotopic pattern of the molecular ion, showing two peaks of nearly equal intensity separated by two mass units (M and M+2), which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). nist.gov

The primary fragmentation pathways would likely involve the cleavage of the ether bond, leading to characteristic fragment ions.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 325/327 | [C₁₂H₈BrFN₂O₂]⁺ (Molecular Ion) | - |

| 189/191 | [C₆H₃BrFO]⁺ | Cleavage of the C-O ether bond. |

| 137 | [C₆H₄N₂O₂]⁺ | Cleavage of the C-O ether bond with charge retention on the nicotinamide moiety. |

| 121 | [C₆H₅N₂O]⁺ | Loss of an oxygen atom from the nicotinamide fragment. |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Modes

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. bohrium.com

The spectrum of this compound would exhibit several characteristic absorption bands: researchgate.net

N-H Stretching: The amide N-H bonds would produce strong bands in the region of 3100-3400 cm⁻¹.

C=O Stretching: A strong, sharp absorption band for the amide carbonyl group would be expected around 1650-1680 cm⁻¹. researchgate.net

C=C and C=N Stretching: Vibrations from the aromatic rings would appear in the 1400-1600 cm⁻¹ region.

C-O-C Stretching: The aryl ether linkage would show characteristic asymmetric and symmetric stretching bands, typically around 1200-1250 cm⁻¹ and 1020-1075 cm⁻¹, respectively.

C-F and C-Br Stretching: The carbon-halogen bonds would have absorptions in the fingerprint region, with C-F stretching around 1100-1300 cm⁻¹ and C-Br stretching at lower frequencies, typically 500-650 cm⁻¹. researchgate.net

Table 5: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide (-NH₂) | 3100 - 3400 |

| C=O Stretch | Amide Carbonyl | 1650 - 1680 |

| Aromatic C=C/C=N Stretch | Pyridine and Phenyl Rings | 1400 - 1600 |

| C-O-C Asymmetric Stretch | Aryl Ether | 1200 - 1250 |

| C-F Stretch | Aryl Fluoride | 1100 - 1300 |

| C-Br Stretch | Aryl Bromide | 500 - 650 |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov A successful crystallographic analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles. researchgate.netresearchgate.net

This technique would reveal the molecule's preferred solid-state conformation, particularly the dihedral angle between the nicotinamide and the bromo-fluorophenyl rings around the ether linkage. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing. rsc.org Key interactions would likely include:

Hydrogen Bonding: The amide group is a potent hydrogen bond donor and acceptor, likely forming chains or networks with neighboring molecules. uzh.chnih.gov

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with electronegative atoms like the oxygen of a carbonyl group or the nitrogen of a pyridine ring on an adjacent molecule. rsc.org

π-π Stacking: The aromatic rings could stack on top of each other, contributing to the stability of the crystal lattice. nih.gov

Table 6: Information Obtainable from X-ray Crystallography of this compound

| Parameter | Significance |

|---|---|

| Bond Lengths and Angles | Confirms the covalent structure and identifies any geometric strain. |

| Torsion Angles | Defines the 3D conformation of the molecule in the solid state. |

| Crystal Packing | Reveals how molecules are arranged in the unit cell. |

| Intermolecular Interactions | Identifies hydrogen bonds, halogen bonds, and π-π stacking that stabilize the crystal structure. rsc.orguzh.ch |

Reactivity, Derivatization, and Mechanistic Investigations of 2 2 Bromo 4 Fluorophenoxy Nicotinamide

Exploration of Chemical Transformations and Functional Group Interconversions

The unique arrangement of functional groups in 2-(2-Bromo-4-fluorophenoxy)nicotinamide provides a platform for diverse chemical reactions, enabling the synthesis of a wide array of derivatives.

Reactions at the Halogen Substituents (Bromine and Fluorine)

The bromo and fluoro substituents on the phenoxy ring are key handles for chemical modification, with the bromine atom being particularly susceptible to palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netjocpr.comnobelprize.orgwikipedia.org

Notable potential cross-coupling reactions at the bromine substituent include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to introduce new aryl, heteroaryl, or alkyl groups. yonedalabs.commusechem.commt.comlibretexts.orgorganic-chemistry.org

Buchwald-Hartwig Amination: Coupling with a variety of amines to form new carbon-nitrogen bonds. wikipedia.orglibretexts.orgnrochemistry.comorganic-chemistry.org

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

The fluorine atom, in contrast, is generally less reactive in palladium-catalyzed cross-coupling reactions but can undergo nucleophilic aromatic substitution (SNAr) under specific conditions. The rate of SNAr reactions is influenced by the electronic nature of the aromatic ring and the position of electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In the case of this compound, the presence of the nicotinamide (B372718) moiety and the bromine atom influences the electron density of the phenoxy ring, thereby affecting the feasibility of SNAr at the fluorine-bearing carbon. libretexts.org The success of such a substitution would depend on the strength of the nucleophile and the reaction conditions. stackexchange.comidexlab.com

| Reaction Type | Reactant | Potential Product | Reactive Site |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | 2-(2-Aryl-4-fluorophenoxy)nicotinamide | Bromine |

| Buchwald-Hartwig Amination | R₂NH | 2-(2-(Dialkylamino)-4-fluorophenoxy)nicotinamide | Bromine |

| Nucleophilic Aromatic Substitution (SNAr) | Nu⁻ (e.g., RO⁻, R₂N⁻) | 2-(2-Bromo-4-nucleophile-phenoxy)nicotinamide | Fluorine |

Reactivity of the Nicotinamide Amide Moiety

The amide functional group of the nicotinamide moiety can undergo several transformations. Hydrolysis of the amide to the corresponding carboxylic acid can be achieved under acidic or basic conditions, typically requiring elevated temperatures. acs.org Reduction of the amide to an amine is another possible transformation, which can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). The nicotinamide ring itself can be reduced, for instance, by sodium dithionite, to the corresponding 1,4-dihydronicotinamide derivative. nih.gov

Transformations of the Phenoxy Linkage

The diaryl ether linkage is generally stable but can be cleaved under harsh conditions. Reductive cleavage can be achieved using strong reducing agents or through catalytic hydrogenolysis. researchgate.netosti.gov Oxidative cleavage is also a possibility. rsc.orgacs.org The specific conditions required for the cleavage of the phenoxy linkage in this compound would depend on the desired outcome and the tolerance of other functional groups in the molecule.

Application of this compound as a Synthetic Intermediate

The diverse reactivity of this compound makes it a valuable intermediate in organic synthesis. By sequentially or concurrently modifying the different reactive sites, a library of complex molecules can be generated from this single precursor. For instance, a Suzuki coupling at the bromine position, followed by a nucleophilic substitution at the fluorine position, and finally a modification of the amide group, would lead to a highly functionalized and structurally diverse molecule.

Mechanistic Insights into Model Chemical Reactions Involving the Compound

Palladium-Catalyzed Cross-Coupling Reactions: These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. yonedalabs.comlibretexts.orgnrochemistry.comacs.org The palladium catalyst, typically in the Pd(0) oxidation state, first undergoes oxidative addition to the carbon-bromine bond. This is followed by transmetalation with the organoboron or amine reactant and, finally, reductive elimination to form the product and regenerate the Pd(0) catalyst. musechem.com

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism typically involves a two-step process: addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. byjus.comnih.govyoutube.com The rate-determining step is usually the formation of the Meisenheimer complex. stackexchange.com

Design and Synthesis of Novel Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

The structural scaffold of this compound is amenable to systematic modification for the purpose of structure-activity relationship (SAR) studies in medicinal chemistry. nih.govnih.gov By synthesizing a series of analogs with variations at specific positions, it is possible to probe the effect of these changes on biological activity. mdpi.comresearchgate.netmdpi.com

| Modification Site | Proposed Modification | Rationale for SAR Study |

|---|---|---|

| C2-Bromo Position | Replacement with various aryl, heteroaryl, or alkyl groups via Suzuki coupling. | To explore the influence of steric and electronic properties of this substituent on activity. |

| C4-Fluoro Position | Replacement with other halogens, alkoxy, or amino groups via SNAr. | To investigate the role of hydrogen bonding and electronic effects at this position. |

| Amide Moiety | Conversion to carboxylic acid, amine, or substituted amides. | To assess the importance of the amide group for binding and activity. |

Advanced Methodologies in the Study of 2 2 Bromo 4 Fluorophenoxy Nicotinamide Analogs

High-Throughput Synthesis and Screening Methodologies for Derivative Libraries

The generation and evaluation of large libraries of chemical compounds are fundamental to modern drug discovery. For analogs of 2-(2-Bromo-4-fluorophenoxy)nicotinamide, high-throughput synthesis and screening methodologies are employed to efficiently explore the chemical space and identify promising candidates.

High-throughput synthesis of derivative libraries often relies on combinatorial chemistry, a technique that allows for the rapid creation of a multitude of compounds. dntb.gov.uanih.gov This can be achieved through parallel synthesis, where reactions are carried out in separate wells of a microtiter plate, or through split-pool synthesis, which can generate an even greater number of compounds. dntb.gov.ua For the synthesis of nicotinamide (B372718) derivatives, multicomponent reactions are particularly efficient, enabling the assembly of complex molecules in a single step from three or more starting materials. researchgate.net Automated synthesis platforms further enhance the speed and efficiency of library creation, with robotic systems capable of performing reactions, purifications, and analyses with minimal human intervention. mdpi.comnih.gov Continuous-flow synthesis is another emerging technology that offers precise control over reaction conditions and can be readily automated for the production of small molecule libraries. researchgate.netfrontiersin.org

Once a library of this compound analogs has been synthesized, high-throughput screening (HTS) is utilized to rapidly assess their biological activity. HTS involves the use of automated robotic systems to test thousands of compounds against a specific biological target in a miniaturized format, typically in 96-, 384-, or 1536-well plates. nih.gov A variety of assay formats can be employed, including:

Biochemical assays: These measure the effect of a compound on the activity of a purified enzyme or receptor. Common readouts include fluorescence, absorbance, and luminescence. nih.gov For example, a fluorometric assay has been developed for the high-throughput screening of inhibitors of nicotinamide phosphoribosyltransferase (Nampt), a key enzyme in NAD biosynthesis. researchgate.net

Cell-based assays: These assess the effect of a compound on whole cells, providing a more physiologically relevant context. Readouts can include changes in cell viability, gene expression, or the activity of a specific signaling pathway. nih.gov

The data generated from HTS is then analyzed to identify "hits," which are compounds that exhibit the desired biological activity.

| Synthesis Technique | Description | Advantages for Nicotinamide Analog Libraries |

| Combinatorial Chemistry | Systematic and repetitive covalent linkage of various "building blocks" to create a large array of structurally diverse compounds. nih.gov | Enables the rapid generation of a vast number of derivatives from a common scaffold. |

| Parallel Synthesis | Reactions are performed in parallel in spatially separate reaction vessels, such as the wells of a microtiter plate. | Straightforward to automate and allows for the synthesis of discrete compounds for individual testing. |

| Split-Pool Synthesis | A solid-phase synthesis technique where a resin is divided into portions, each reacting with a different building block, and then recombined. | Can generate enormous libraries of compounds with a high degree of structural diversity. dntb.gov.ua |

| Multicomponent Reactions | Three or more reactants combine in a single reaction vessel to form a product that contains portions of all the reactants. researchgate.net | Highly efficient for the one-pot synthesis of complex nicotinamide derivatives. researchgate.net |

| Automated Synthesis | The use of robotic systems to perform chemical reactions, purifications, and analyses. mdpi.comnih.gov | Increases speed, reproducibility, and allows for unattended operation. |

| Continuous-Flow Synthesis | Chemical reactions are carried out in a continuously flowing stream rather than in a batch-wise manner. researchgate.netfrontiersin.org | Offers precise control over reaction parameters and facilitates rapid optimization and scale-up. |

| Screening Methodology | Principle | Application in Nicotinamide Analog Discovery |

| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for a specific biological activity. nih.gov | Rapidly identifies "hit" compounds from a library of nicotinamide derivatives. |

| Biochemical Assays | Measure the effect of compounds on purified biological targets (e.g., enzymes, receptors). nih.gov | Can be used to identify direct inhibitors or activators of specific enzymes involved in nicotinamide metabolism. researchgate.net |

| Cell-Based Assays | Assess the effects of compounds on living cells. nih.gov | Provides insights into the cellular activity and potential toxicity of nicotinamide analogs. |

| Fragment-Based Drug Discovery (FBDD) | Screening of small, low-molecular-weight compounds ("fragments") for binding to a biological target. | Can identify novel binding modes and starting points for the development of more potent nicotinamide-based inhibitors. |

Application of Chemogenomics and Cheminformatics in Compound Discovery and Analysis

Chemogenomics and cheminformatics are computational disciplines that play a crucial role in modern drug discovery by analyzing the vast datasets generated from high-throughput synthesis and screening.

Chemogenomics aims to systematically study the interactions of a large number of small molecules with a wide range of biological targets. By screening a library of this compound analogs against a panel of protein targets, researchers can identify both on-target and off-target effects, providing valuable information about the selectivity and potential side effects of the compounds. This approach can also help to elucidate the mechanism of action of bioactive compounds by identifying the proteins with which they interact. nih.gov

Cheminformatics involves the use of computational methods to analyze and predict the properties of chemical compounds. For the analysis of this compound derivatives, several cheminformatics techniques are employed:

Virtual Screening: This computational technique is used to search large libraries of virtual compounds to identify those that are most likely to bind to a specific biological target. researchgate.net Structure-based virtual screening (SBVS), also known as molecular docking, utilizes the three-dimensional structure of the target protein to predict the binding mode and affinity of potential ligands. nih.gov Ligand-based virtual screening, on the other hand, uses the properties of known active compounds to identify new molecules with similar characteristics. researchgate.net

Pharmacophore Modeling: A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target. Pharmacophore models can be generated based on the structure of a known ligand or the active site of a protein. nih.gov These models can then be used to search for new compounds that possess the required features.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. By analyzing the physicochemical properties of a series of this compound analogs and their corresponding biological activities, a QSAR model can be developed to predict the activity of new, unsynthesized derivatives.

These computational approaches help to prioritize which analogs to synthesize and test, thereby saving time and resources.

| Computational Approach | Description | Utility for this compound Analogs |

| Chemogenomics | The study of the interactions of a large number of small molecules with a wide range of biological targets. nih.gov | Can reveal the target profile of a library of analogs, identifying both intended and unintended interactions. |

| Virtual Screening | Computational technique to search libraries of small molecules to identify those most likely to bind to a drug target. researchgate.net | Narrows down large virtual libraries to a manageable number of promising candidates for synthesis and testing. |

| - Structure-Based Virtual Screening (SBVS) | Uses the 3D structure of the target protein to dock and score potential ligands. nih.gov | Predicts the binding mode and affinity of analogs to a specific target with a known structure. |

| - Ligand-Based Virtual Screening | Uses the properties of known active compounds to identify new molecules with similar characteristics. researchgate.net | Useful when the 3D structure of the target is unknown but active ligands have been identified. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for a compound's biological activity. nih.gov | Can be used to design new analogs with improved activity and to search for novel scaffolds. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate the chemical structure of compounds with their biological activity. | Predicts the activity of untested analogs, guiding the design of more potent compounds. |

Bioinformatic Approaches to Target Identification (based on computational interactions)

A significant challenge in drug discovery is identifying the specific biological target(s) of a bioactive compound. Bioinformatic approaches, particularly those based on computational interactions, are powerful tools for predicting the potential targets of this compound analogs.

One prominent technique is in silico target fishing , also known as reverse docking. researchgate.netresearchgate.net In this approach, a small molecule of interest is computationally docked against a large collection of protein structures from various databases. researchgate.net The proteins to which the molecule binds with high predicted affinity are then considered potential targets. This method can provide initial hypotheses about the mechanism of action of a compound, which can then be validated experimentally.

Another bioinformatic strategy involves analyzing the interactions between a compound and its predicted target at an atomic level. Molecular dynamics (MD) simulations can be used to study the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of the binding and the key interactions that contribute to it.

Furthermore, bioinformatic analysis of protein families can aid in target identification. For example, if a nicotinamide analog is found to be active, researchers can perform a detailed analysis of the nicotinamide binding sites across a family of proteins, such as the Poly(ADP-Ribose) Polymerase (PARP) family, to identify structural features that may confer selectivity for a particular member. nih.gov

By integrating data from these computational methods, researchers can generate a prioritized list of potential targets for a given this compound analog, guiding further experimental validation and accelerating the process of drug discovery.

| Bioinformatic Technique | Principle | Application for Target Identification of Nicotinamide Analogs |

| In Silico Target Fishing (Reverse Docking) | Computationally screening a small molecule against a large library of protein structures to identify potential binding partners. researchgate.netresearchgate.net | Generates a list of potential protein targets for a bioactive analog, providing hypotheses for its mechanism of action. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to study the dynamic behavior of a ligand-protein complex. | Assesses the stability of the predicted binding mode and identifies key interactions that maintain the complex. |

| Protein Family-Wide Analysis | Comparative analysis of the binding sites of a family of related proteins. | Can help to understand the structural basis for the selectivity of an analog for a specific member of a protein family, such as the PARPs. nih.gov |

| Network Pharmacology | Constructs and analyzes biological networks to understand the effects of drugs on a systems level. | Can predict the broader biological pathways and networks that are perturbed by a nicotinamide analog. |

Future Research Directions and Unexplored Avenues for 2 2 Bromo 4 Fluorophenoxy Nicotinamide Research

Emerging Synthetic Strategies for Complex Nicotinamide (B372718) Derivatives

The synthesis of complex nicotinamide derivatives, such as 2-(2-Bromo-4-fluorophenoxy)nicotinamide, often relies on established methods. However, the evolution of synthetic organic chemistry continually introduces more efficient, selective, and sustainable approaches. Future research could focus on the application of these emerging strategies to overcome the limitations of traditional synthesis and to create a wider array of analogues for structure-activity relationship studies.

One promising area is the use of flow chemistry . This technology allows for rapid reaction optimization, improved safety for hazardous reactions, and facile scalability. For the synthesis of this compound, a key step is likely the etherification reaction between a substituted nicotinamide and a bromo-fluorophenol. A flow chemistry setup could enable precise control over reaction parameters such as temperature, pressure, and stoichiometry, potentially leading to higher yields and purity while minimizing reaction times.

Another avenue for exploration is C-H activation . Traditional cross-coupling reactions often require pre-functionalization of the starting materials, adding steps and generating waste. C-H activation strategies could allow for the direct coupling of the nicotinamide and phenoxy moieties, streamlining the synthetic route. Research into the development of selective catalysts for the C-H functionalization of both the pyridine (B92270) and benzene (B151609) rings would be highly valuable.

Furthermore, photoredox catalysis has emerged as a powerful tool for forging complex bonds under mild conditions. This approach could be investigated for the formation of the ether linkage in this compound, potentially offering a more energy-efficient and environmentally friendly alternative to traditional thermal methods.

Finally, the development of novel one-pot multi-component reactions could significantly enhance the efficiency of synthesizing a library of related nicotinamide derivatives. By combining multiple synthetic steps into a single operation, these reactions reduce waste, save time, and can provide access to a diverse range of compounds from simple starting materials.

| Synthetic Strategy | Potential Advantages for Nicotinamide Derivatives |

| Flow Chemistry | Improved reaction control, scalability, and safety. |

| C-H Activation | More atom-economical and streamlined synthetic routes. |

| Photoredox Catalysis | Mild reaction conditions and sustainable energy source. |

| One-Pot Reactions | Increased efficiency and access to diverse chemical libraries. |

Advanced Spectroscopic and Imaging Techniques for Compound Characterization

A thorough understanding of a compound's three-dimensional structure and its interactions with biological targets is crucial for its development. While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for initial characterization, advanced methods can provide deeper insights into the properties of this compound.

Two-dimensional NMR (2D-NMR) techniques, such as COSY, HSQC, and HMBC, can be employed to unambiguously assign all proton and carbon signals, which is particularly important for complex substituted aromatic systems. For a molecule like this compound, these experiments would be crucial to confirm the connectivity between the nicotinamide and the bromo-fluorophenoxy moieties.

Solid-state NMR (ssNMR) could be used to study the compound in its crystalline form, providing information about its packing and intermolecular interactions in the solid state. This can be particularly relevant for understanding its physical properties, such as solubility and melting point.

X-ray crystallography remains the gold standard for determining the precise three-dimensional structure of a molecule. Obtaining a single crystal of this compound would provide invaluable data on bond lengths, bond angles, and conformational preferences, which can inform the design of analogues with improved properties.

In the realm of imaging, techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging mass spectrometry could be used to visualize the distribution of this compound in biological tissues. This would be a powerful tool for studying its pharmacokinetic and pharmacodynamic properties in preclinical models.

| Technique | Information Gained |

| 2D-NMR | Definitive structural confirmation and connectivity. |

| Solid-state NMR | Conformation and packing in the solid state. |

| X-ray Crystallography | Precise three-dimensional molecular structure. |

| MALDI Imaging MS | Spatial distribution in biological tissues. |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and materials science. These computational tools can be leveraged to accelerate the design and optimization of novel compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR) modeling using ML algorithms can be employed to build predictive models that correlate the structural features of nicotinamide derivatives with their biological activity. By training these models on existing data, it becomes possible to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.

Generative models , a class of AI algorithms, can be used to design novel molecular structures with desired properties. By learning from large databases of known molecules, these models can propose new nicotinamide derivatives that are predicted to have high activity and favorable drug-like properties. This de novo design approach can significantly expand the chemical space explored.

Predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are another crucial application of ML. By predicting these properties early in the discovery process, researchers can identify and deprioritize compounds that are likely to fail in later stages of development due to poor pharmacokinetic profiles or toxicity. This can save significant time and resources.

| AI/ML Application | Contribution to Research |

| QSAR Modeling | Prediction of biological activity for new analogues. |

| Generative Models | De novo design of novel nicotinamide derivatives. |

| ADMET Prediction | Early identification of compounds with poor pharmacokinetic or toxicity profiles. |

| Retrosynthesis Tools | Design of efficient and practical synthetic routes. |

Q & A

Q. What synthetic strategies are effective for preparing 2-(2-Bromo-4-fluorophenoxy)nicotinamide?

Key considerations include selecting halogenated intermediates (e.g., 4-bromo-2-fluorophenylboronic acid) for Suzuki-Miyaura coupling or nucleophilic aromatic substitution reactions . Optimizing reaction conditions (e.g., catalyst choice, temperature) ensures regioselectivity for the phenoxy-nicotinamide linkage. Purification via column chromatography or recrystallization is critical to isolate the target compound, as impurities may skew pharmacological assays .

Q. How can X-ray crystallography validate the molecular structure and stability of this compound?

Single-crystal X-ray diffraction (SCXRD) reveals bond angles, dihedral angles (e.g., 43.7° between pyridine and indole rings in analogous structures), and hydrogen-bonding networks (e.g., O—H···O interactions forming S(6) ring motifs). These data confirm conformational rigidity and stability, essential for structure-activity relationship (SAR) studies . Software like ORTEP-3 aids in visualizing thermal ellipsoids and packing arrangements .

Q. What analytical methods ensure purity and characterization?

High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase) quantifies purity (>98%). Mass spectrometry (MS) and nuclear magnetic resonance (NMR) (¹H/¹³C) confirm molecular weight (e.g., 219.01 g/mol for similar analogs) and substituent positions. Differential scanning calorimetry (DSC) determines melting points and polymorphic forms .

Advanced Research Questions

Q. How do structural modifications influence S1P receptor selectivity and pharmacokinetics?

Replacing the bromo-fluorophenoxy group with trifluoromethyl or methoxy substituents alters lipophilicity (cLogP ≈ 4.5–4.7) and polar surface area (PSA ≈ 54 Ų), impacting receptor binding (e.g., S1P1 EC₅₀ = 0.0020 μM vs. S1P3 EC₅₀ > 25 μM) . Pharmacokinetic studies in Sprague-Dawley rats reveal high bioavailability (F = 140%) and prolonged half-life (T₁/₂ = 19 h), attributed to reduced CYP3A4/2D6 metabolism and high plasma protein binding (95%) .

Q. What methodologies address contradictory in vitro vs. in vivo efficacy data?

Discrepancies may arise from metabolic stability differences (e.g., hepatic clearance vs. plasma stability). Use liver microsomal assays (e.g., CLint = 0.25 L/h/kg) to predict in vivo clearance. Validate receptor internalization (RI) assays with confocal microscopy to confirm target engagement . Statistical tools like ANOVA/Dunnett’s test (p < 0.05) resolve dose-response inconsistencies (e.g., lymphocyte reduction at 1.0 mg/kg vs. 3.0 mg/kg) .

Q. How can toxicity risks be mitigated during preclinical development?

In vitro screening against hERG (IC₅₀ > 10 μM) and CYP isoforms (IC₅₀ > 30 μM) minimizes cardiotoxicity and drug-drug interactions. In vivo toxicology in rats (50–200 mg/kg, qd ×4 days) monitors bilirubin/cholesterol levels to detect hepatobiliary dysfunction. Computational models (e.g., QSAR) predict metabolite toxicity .

Q. What role do non-covalent interactions play in crystal packing and solubility?

π-π stacking (Cg···Cg = 3.688 Å) and C—H···π interactions enhance crystalline stability but reduce aqueous solubility. Co-solvency with HPBCD (hydroxypropyl-β-cyclodextrin) or surfactants (e.g., HPMC) improves dissolution for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.